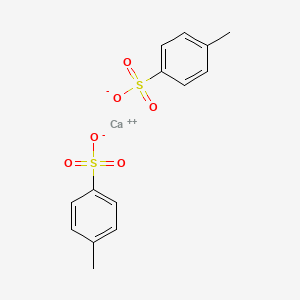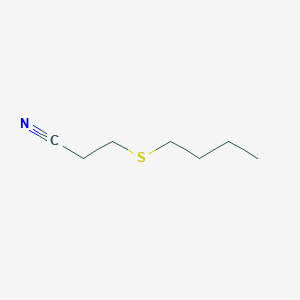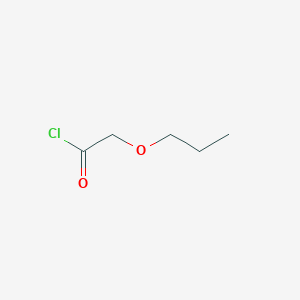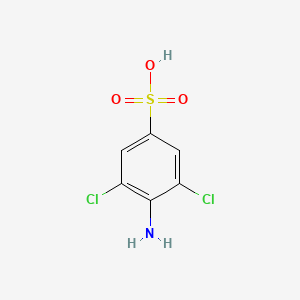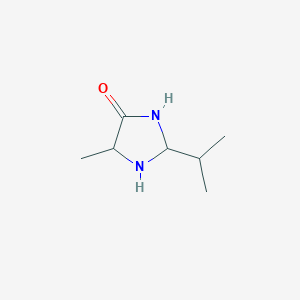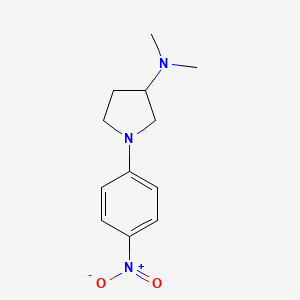
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine: is an organic compound that features a pyrrolidine ring substituted with a nitrophenyl group and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl group followed by its attachment to the pyrrolidine ring.
Attachment of the Dimethylamine Group: This can be done through nucleophilic substitution reactions where a dimethylamine group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, often using continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the dimethylamine group can enhance solubility and bioavailability. The pyrrolidine ring provides structural stability and rigidity, allowing for specific interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(4-Nitrophenyl)-pyrrolidin-2-yl]dimethylamine
- [1-(4-Nitrophenyl)-pyrrolidin-4-yl]dimethylamine
- [1-(4-Nitrophenyl)-piperidin-3-yl]dimethylamine
Uniqueness
- Structural Features : The specific positioning of the nitrophenyl and dimethylamine groups on the pyrrolidine ring provides unique chemical properties.
- Reactivity : The compound’s reactivity profile is distinct due to the combination of functional groups.
- Applications : Its potential applications in various fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17N3O2/c1-13(2)12-7-8-14(9-12)10-3-5-11(6-4-10)15(16)17/h3-6,12H,7-9H2,1-2H3 |
Clave InChI |
IFIBQQCVEIPSNA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



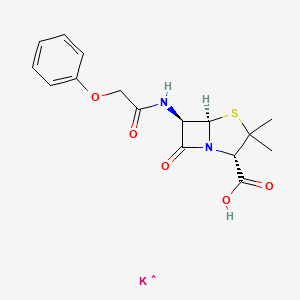

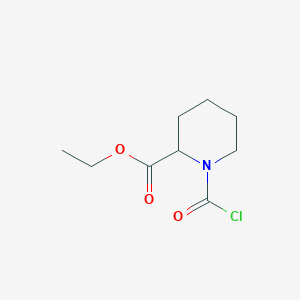

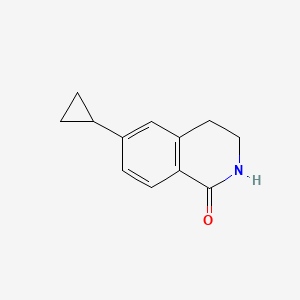
![4-[2-(5,6-Dimethoxy-2-methyl-1H-indol-3-yl)ethyl]piperazin-1-amine](/img/structure/B8645014.png)
![2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline](/img/structure/B8645019.png)
